molecular formula C21H16Cl2N2O3 B15087570 2-(2,3-Dichlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide CAS No. 477731-43-4

2-(2,3-Dichlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No.: B15087570
CAS No.: 477731-43-4
M. Wt: 415.3 g/mol
InChI Key: UAZDYVXLZZHPEO-ZMOGYAJESA-N
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Description

2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring dichlorophenoxy and phenoxybenzylidene groups, suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 3-phenoxybenzaldehyde under reflux conditions produces the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could yield hydrazine derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties and therapeutic potential.

    Industry: Utilization in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(4-phenoxybenzylidene)acetohydrazide
  • 2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide

Uniqueness

The uniqueness of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or chemical stability.

Properties

CAS No.

477731-43-4

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H16Cl2N2O3/c22-18-10-5-11-19(21(18)23)27-14-20(26)25-24-13-15-6-4-9-17(12-15)28-16-7-2-1-3-8-16/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

UAZDYVXLZZHPEO-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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